molecular formula C21H16N6O2S B2765894 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251613-95-2

2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2765894
CAS No.: 1251613-95-2
M. Wt: 416.46
InChI Key: GMKAPWKVKPDNME-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazinone core. Key structural elements include:

  • A triazolopyridazinone scaffold, which is a bicyclic system combining triazole and pyridazinone rings.
  • A methylthiophenyl-substituted 1,2,4-oxadiazole moiety linked via a methyl group at the 2-position of the triazolopyridazinone core.
  • A phenyl group at the 6-position of the pyridazinone ring.

Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S/c1-30-16-9-7-15(8-10-16)20-22-19(29-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKAPWKVKPDNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the phenyl and methylthio groups. The final steps involve cyclization to form the triazolo[4,3-b]pyridazinone core. Specific conditions such as the use of catalysts, solvents, and controlled temperatures are crucial to ensure the desired product yield and purity. Industrial production methods: Industrial production might involve optimization of the synthetic route to reduce costs and improve efficiency. This can include the use of flow chemistry techniques, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo various types of chemical reactions including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dichloromethane or dimethyl sulfoxide are often used, with reactions generally performed under ambient or slightly elevated temperatures. Major products formed from these reactions: Products vary depending on the reaction but might include various derivatives with modified functional groups or additional complexity to the molecular structure, enhancing its application potential.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that includes:

  • Oxadiazole and Triazole Rings : These heterocyclic structures are known for their biological activity.
  • Methylthio Group : This substitution can enhance the compound's lipophilicity and bioavailability.

The molecular formula is C18H16N6O2SC_{18}H_{16}N_{6}O_{2}S, and it exhibits properties typical of heterocyclic compounds, such as potential reactivity towards biological targets.

Antimicrobial Properties

Recent studies indicate that compounds similar to 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one exhibit significant antimicrobial activity. For instance:

  • Synthesis of Oxadiazole Derivatives : Research has shown that derivatives of oxadiazole possess potent antibacterial effects against gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays have demonstrated that related compounds can induce cytotoxicity in various cancer cell lines:

  • Cell Lines Tested : Studies have focused on human cancer cell lines like HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic steps include:

  • Formation of the oxadiazole ring via cyclization reactions.
  • Substitution reactions to introduce the methylthio group.
  • Final assembly through coupling reactions to form the triazolo-pyridazinone core.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Study on Antimicrobial Activity

A study published in the Turkish Journal of Chemistry investigated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that certain substitutions significantly enhanced activity against gram-positive bacteria .

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, various derivatives were evaluated against multiple cancer cell lines using assays like the NCI-60 sulforhodamine B assay. The findings suggested promising anticancer activity correlated with specific structural features .

Mechanism of Action

The mechanism by which the compound exerts its effects: The compound likely exerts its effects through binding or interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. Molecular targets and pathways involved: The exact pathways and targets depend on the specific application, but research might reveal interactions with key signaling pathways or regulatory proteins within cells.

Comparison with Similar Compounds

Triazolo-Thiadiazinone Derivatives ()

The compound 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one (Compound 6, ) shares a triazole-containing heterocyclic system but differs in core architecture. Key distinctions include:

  • Core Structure: A pyrrolo-thiazolo-pyrimidine fused with triazolo-thiadiazinone vs. the triazolopyridazinone in the target compound.
  • Substituents : 4-Methoxyphenyl and diphenyl groups vs. methylthiophenyl and phenyl groups.
  • Synthesis: Prepared via reaction with monochloroacetic acid in ethanol/sodium acetate, contrasting with the target compound’s unspecified route.

Benzo-Oxazinone-Oxadiazole Hybrids ()

The 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c, ) feature a benzo-oxazinone core coupled with phenyl-1,2,4-oxadiazoles. Comparisons include:

  • Oxadiazole Linkage : Both compounds incorporate 1,2,4-oxadiazole units, but the target compound’s oxadiazole is substituted with methylthiophenyl, whereas 7a-c use varied phenyl groups.

Physicochemical and Analytical Comparisons

Key Observations:

Substituent Effects : The methylthio (SMe) group in the target compound likely enhances lipophilicity relative to methoxy (OMe) or plain phenyl substituents, which could impact bioavailability in biological systems.

Research Implications and Limitations

  • Structural Insights: The triazolopyridazinone-oxadiazole hybrid represents a novel scaffold warranting further exploration for structure-activity relationships (SAR).
  • Data Gaps: Limited evidence on the target compound’s synthesis, crystallography (e.g., SHELX-based refinements ), or bioactivity necessitates additional studies.
  • Comparative Challenges : Direct functional comparisons are hindered by the absence of pharmacological data in the provided evidence.

Biological Activity

The compound 2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H18N6OS\text{C}_{20}\text{H}_{18}\text{N}_6\text{OS}

This structure features multiple functional groups including oxadiazole and triazole rings which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

  • Mechanism of Action :
    • The compound's anticancer properties may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation such as topoisomerase and telomerase . These enzymes are critical for DNA replication and repair, making them important targets in cancer therapy.
  • In Vitro Studies :
    • In vitro studies have demonstrated that derivatives of oxadiazole exhibit cytotoxic effects against various human tumor cell lines. For instance, a study showed that similar oxadiazole derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases .
  • Case Study :
    • A recent investigation assessed the efficacy of a related compound in a mouse model of breast cancer. The results indicated a marked reduction in tumor size and improved survival rates among treated mice compared to controls .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Spectrum of Activity : Studies suggest it exhibits activity against both Gram-positive and Gram-negative bacteria, potentially due to disruption of bacterial cell wall synthesis .
  • Clinical Relevance : This antimicrobial activity may provide a dual function in treating infections alongside cancer therapies.

Other Pharmacological Effects

  • Anti-inflammatory Properties :
    • The compound has shown promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in vitro. This could have implications for treating inflammatory diseases alongside its anticancer effects .
  • Neuroprotective Effects :
    • Preliminary studies indicate potential neuroprotective effects, suggesting that the compound may help mitigate neuronal damage in models of neurodegenerative diseases.

Data Summary Table

Biological ActivityMechanism/EffectsReferences
AnticancerInhibition of topoisomerase and telomerase ,
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectiveMitigation of neuronal damage

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. A common approach includes cyclocondensation of hydrazide derivatives with carbonyl precursors under reflux conditions. For example, and highlight the use of sodium hydride in toluene for pyrazole-triazole hybrid systems. Key parameters include:
  • Temperature : 80–110°C for cyclization.
  • Catalysts : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for dehydrative cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by ¹H NMR and HPLC (≥95% purity) are critical .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm) to confirm substitution patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
  • HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
    Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Antifungal Activity : Broth microdilution assays against Candida albicans (MIC₅₀ determination) .
  • Kinase Inhibition : Fluorescence-based ATP competition assays (e.g., EGFR kinase) using ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    Include positive controls (e.g., fluconazole for antifungal studies) and validate results in triplicate .

Advanced Research Questions

Q. How can contradictory bioactivity data between computational predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies often arise from ligand flexibility or solvation effects. Mitigate by:
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pose stability .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in the target binding pocket (e.g., 14-α-demethylase lanosterol, PDB:3LD6) .
  • Experimental Validation : Use site-directed mutagenesis on recombinant enzymes to test predicted binding residues .

Q. What strategies enhance the compound’s metabolic stability without compromising potency?

  • Methodological Answer : Structural modifications guided by ADMET predictions:
  • Methoxy-to-Methylthio Replacement : Reduces oxidative metabolism (CYP450-mediated) while maintaining lipophilicity (logP optimization) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the triazolo-pyridazine nitrogen to improve oral bioavailability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Methodological Answer : Follow OECD guidelines for environmental chemistry:
  • Hydrolysis Studies : Expose to pH 4–9 buffers at 25–50°C; analyze degradation products via HRMS .
  • Soil Sorption : Measure logKoc using batch equilibrium methods (e.g., OECD 106) .
  • Algal Toxicity : Conduct 72-h growth inhibition tests on Raphidocelis subcapitata (EC₅₀ determination) .
    Computational tools like EPI Suite predict biodegradability and bioaccumulation potential .

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